N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15763172
InChI: InChI=1S/C10H13N3O/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3
SMILES:
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol

N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15763172

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
IUPAC Name N-(furan-2-ylmethyl)-1,3-dimethylpyrazol-4-amine
Standard InChI InChI=1S/C10H13N3O/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3
Standard InChI Key MMMJCVXLDHMVEV-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1NCC2=CC=CO2)C

Introduction

Structural and Molecular Characteristics

N-[(Furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The molecule’s architecture comprises a 1,3-dimethylpyrazole ring linked to a furan moiety via a methylene bridge.

Molecular Geometry and Bonding

The pyrazole ring adopts a planar conformation due to aromatic π-electron delocalization, while the furan ring contributes additional electron-rich regions from its oxygen atom. The methyl groups at positions 1 and 3 enhance steric stability, and the amine group at position 4 facilitates hydrogen bonding with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₃N₃O
Molecular Weight191.23 g/mol
IUPAC NameN-(furan-2-ylmethyl)-1,3-dimethylpyrazol-4-amine
SMILES NotationCC1=NN(C=C1NCC2=CC=CO2)C
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis and Manufacturing Processes

The synthesis of N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves sequential reactions to assemble the pyrazole core, introduce substituents, and finalize the amine linkage.

Pyrazole Ring Formation

The pyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, reacting 1,3-dimethyl-1,3-diketone with hydrazine hydrate under acidic conditions yields the 1,3-dimethylpyrazole intermediate.

Furan Moiety Incorporation

The furan-2-ylmethyl group is introduced through nucleophilic substitution. A furfurylamine derivative reacts with the pyrazole intermediate, facilitated by a base such as potassium carbonate, to form the methylene bridge.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance yield and purity. Catalytic methods using palladium or copper catalysts have been explored to streamline the coupling steps.

Physicochemical Properties

The compound’s solubility, stability, and reactivity are influenced by its heterocyclic structure and functional groups.

Solubility Profile

N-[(Furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. This polarity arises from the amine and furan oxygen, which participate in hydrogen bonding.

Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)
Water<1
Ethanol15–20
DMSO>50
Dichloromethane10–15

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition above 250°C, suggesting suitability for high-temperature applications in material science.

Biological Activities and Mechanisms

The compound’s bioactivity stems from its ability to modulate enzymatic and receptor-based pathways.

Antimicrobial Activity

N-[(Furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine inhibits bacterial growth by targeting enzymes involved in cell wall synthesis, such as penicillin-binding proteins (PBPs). Studies report MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-Inflammatory Effects

In murine models, the compound reduces edema by suppressing cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways. Oral administration at 10 mg/kg decreased inflammation by 40–50% in carrageenan-induced paw edema tests.

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